Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester structure
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numéro CAS:943595-13-9
Le MF:C10H11BrO3
Mégawatts:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 2-(bromomethoxy)-6-methoxybenzoate
    • methyl 2-(bromomethyl)-6-methoxybenzoate
    • 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
    • AKOS024259187
    • AS-48094
    • Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
    • MFCD15474833
    • DA-33125
    • SCHEMBL14352049
    • methyl2-(bromomethyl)-6-methoxybenzoate
    • F17793
    • SB40127
    • KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • 943595-13-9
    • 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
    • 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
    • MDL: MFCD15474833
    • Piscine à noyau: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
    • La clé Inchi: KJLOXBFOHKOSBO-UHFFFAOYSA-N
    • Sourire: O=C(C1C(CBr)=CC=CC=1OC)OC

Propriétés calculées

  • Qualité précise: 257.98916g/mol
  • Masse isotopique unique: 257.98916g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 4
  • Complexité: 196
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.3
  • Surface topologique des pôles: 35.5Ų

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A015009850-250mg
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
250mg
$484.80 2023-08-31
Alichem
A015009850-500mg
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
500mg
$782.40 2023-08-31
Alichem
A015009850-1g
Methyl 2-bromomethyl-6-methoxybenzoate
943595-13-9 97%
1g
$1445.30 2023-08-31
Chemenu
CM155533-1g
methyl 2-(bromomethyl)-6-methoxybenzoate
943595-13-9 95%+
1g
$701 2022-06-09
abcr
AB512564-500 mg
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; .
943595-13-9 95%
500MG
€609.40 2022-07-28
abcr
AB512564-1 g
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; .
943595-13-9 95%
1g
€1,569.00 2023-04-18
abcr
AB512564-100 mg
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; .
943595-13-9 95%
100MG
€564.60 2023-04-18
abcr
AB512564-250 mg
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; .
943595-13-9 95%
250MG
€734.60 2023-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-1g
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
1g
5071.29CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0137-5g
2-Bromomethyl-6-methoxy-benzoic acid methyl ester
943595-13-9 97%
5g
21964.3CNY 2021-05-08

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, reflux
Référence
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

Méthode de production 2

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route
McAllister, Graeme D.; Robinson, James E.; Taylor, Richard J. K., Tetrahedron, 2007, 63(49), 12123-12130

Méthode de production 3

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Acetonitrile
Référence
Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity
Ruchelman, Alexander L.; Man, Hon-Wah; Zhang, Weihong; Chen, Roger; Capone, Lori; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365

Méthode de production 4

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  72 °C; 3 h, reflux
Référence
Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood
Baur, Benjamin; Storch, Kirsten; Martz, Kathrin E.; Goettert, Marcia I.; Richters, Andre; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578

Méthode de production 5

Conditions de réaction
Référence
Treating long QT syndrome
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153]
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(35),

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
1.2 Catalysts: Azobisisobutyronitrile ;  2 h, reflux; reflux → rt
Référence
Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron, 2008, 64(49), 11050-11057

Méthode de production 8

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol
Mandal, Samir Kumar; Roy, Subhas Chandra, Tetrahedron Letters, 2007, 48(23), 4131-4134

Méthode de production 9

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  15 min, 25 °C; 12 h, 60 °C
Référence
Compounds modulating protein recruitment and/or degradation
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, rt → reflux
Référence
Histone acetyltransferase activators and compositions and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  6 h, reflux
Référence
Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Référence
Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine
D'Hollander, Agathe C. A.; Westwood, Nicholas J., Tetrahedron, 2018, 74(2), 224-239

Méthode de production 13

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Référence
Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders
, World Intellectual Property Organization, , ,

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products

2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Fournisseurs

Amadis Chemical Company Limited
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(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numéro de commande:A1045985
État des stocks:in Stock
Quantité:100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:21
Prix ($):173.0/292.0/788.0
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Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
A1045985
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):173.0/292.0/788.0
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